Regiochemical Differentiation: 3-Carboxylic Acid vs. 4-Carboxylic Acid Pyridazine Isomers
6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) bears the carboxylic acid at the pyridazine 3-position, whereas its regioisomer 6-(pyrrolidin-1-yl)pyridazine-4-carboxylic acid (CAS 1437433-39-0) carries the acid at the 4-position . This regiochemical difference is functionally significant: pyridazine-3-carboxylic acid derivatives have been explicitly studied as kinase inhibitor scaffolds (e.g., DYRK1A with submicromolar IC₅₀) and as ligands for ruthenium complexation with demonstrated anti-biofilm activity, whereas 4-carboxylic acid analogs lack equivalent documented target engagement profiles [1][2]. The 3-COOH arrangement places the carboxylate in conjugation with the N2 nitrogen of the pyridazine ring, creating a distinct H-bond acceptor geometry (4 acceptors, TPSA 66.32 Ų) compared to the 4-COOH isomer, which presents a different spatial orientation of the acid moiety relative to the pyrrolidine substituent .
| Evidence Dimension | Carboxylic acid position on pyridazine ring and documented biological scaffold relevance |
|---|---|
| Target Compound Data | 3-COOH; TPSA 66.32 Ų; 4 H-bond acceptors; pyridazine-3-carboxylic acid scaffold documented in DYRK1A inhibition (submicromolar IC₅₀) and Ru-complex anti-biofilm studies |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid (CAS 1437433-39-0): 4-COOH isomer; no documented kinase or anti-biofilm target engagement in primary literature |
| Quantified Difference | Regiochemical difference (3-COOH vs 4-COOH) results in distinct H-bonding geometry and differential literature precedent for biological target engagement |
| Conditions | Structural and literature-based comparison; biological data from class-level pyridazine-3-carboxylic acid studies |
Why This Matters
For medicinal chemistry programs targeting kinases or metal-coordination-based mechanisms, the 3-carboxylic acid regioisomer has documented literature precedent for target engagement that the 4-carboxylic acid isomer lacks, reducing synthetic risk in lead optimization.
- [1] Pyridazine-3-carboxylic acid as DYRK1A inhibitor scaffold. Heterocyclic Building Blocks-Pyridazine, July 2021, Page 17. Submicromolar IC₅₀ against DYRK1A. Available at: https://www.pyridazine.com (accessed 2026-05-07). View Source
- [2] Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. PubMed, 2024. Available at: https://pubmed.ncbi.nlm.nih.gov (accessed 2026-05-07). View Source
